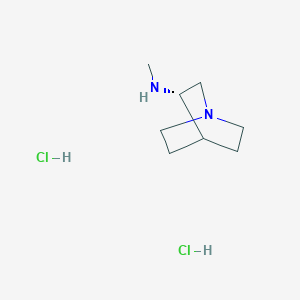
(S)-N-Methylquinuclidin-3-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Methylquinuclidin-3-aminedihydrochloride is a chiral quinuclidine derivative This compound is known for its unique structure, which includes a quinuclidine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the conversion to the dihydrochloride salt. The reaction conditions often include:
Quinuclidine: Starting material.
Methyl iodide: Alkylating agent.
Solvent: Typically anhydrous acetone or ethanol.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, focusing on efficient reaction conditions and minimal by-products.
化学反应分析
Types of Reactions: (S)-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly with halides.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Halides like methyl iodide, solvents like acetone.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
科学研究应用
(S)-N-Methylquinuclidin-3-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in neurotransmitter modulation.
Medicine: Explored for potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of (S)-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The compound’s effects are mediated through its binding affinity and selectivity for these targets.
相似化合物的比较
Quinuclidine: The parent compound with a similar ring structure.
N-Methylquinuclidine: A non-chiral analog.
Quinuclidin-3-ol: A hydroxylated derivative.
Uniqueness: (S)-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity
属性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC 名称 |
(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m1../s1 |
InChI 键 |
DTLYUYLLXSMIRI-YCBDHFTFSA-N |
手性 SMILES |
CN[C@@H]1CN2CCC1CC2.Cl.Cl |
规范 SMILES |
CNC1CN2CCC1CC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


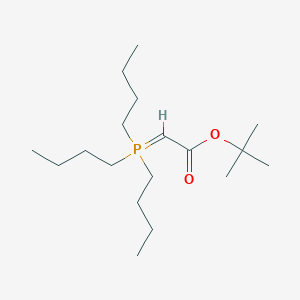
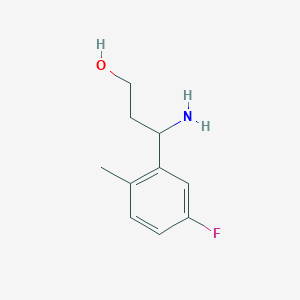
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
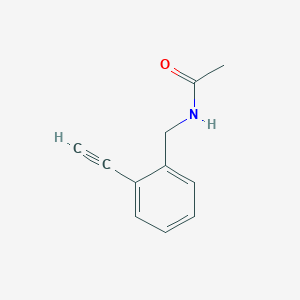
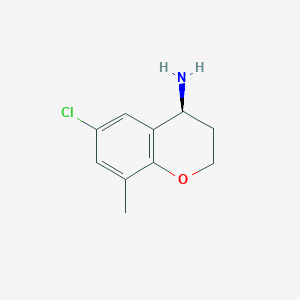
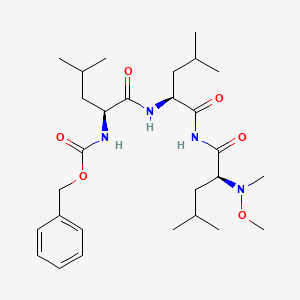
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
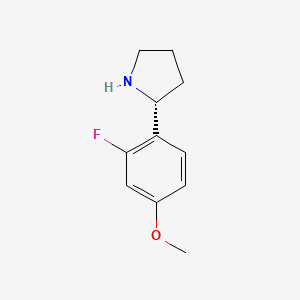
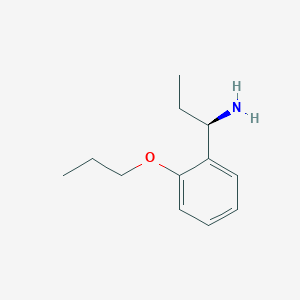
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

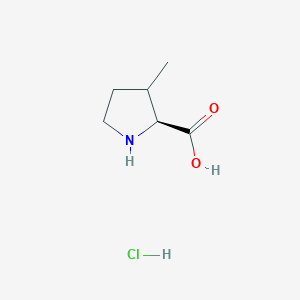
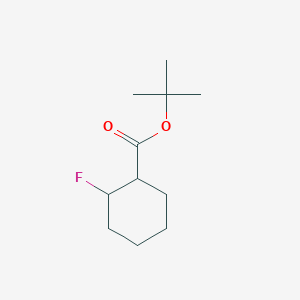
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
